Carbolactona
Overview
Description
Carbolactone is a lactone, which is a cyclic ester It is characterized by a seven-membered ring structure This compound is derived from caproic acid and is known for its colorless liquid form that is miscible with most organic solvents and water
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbolactone is typically synthesized through the Baeyer-Villiger oxidation of cyclohexanone using peracetic acid as the oxidizing agent. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency. The reaction proceeds as follows: [ \text{Cyclohexanone} + \text{Peracetic Acid} \rightarrow \text{Carbolactone} + \text{Acetic Acid} ]
Industrial Production Methods
In industrial settings, the production of carbolactone involves the continuous synthesis in a microreactor system to manage the exothermic nature of the reaction. This method allows for a high conversion rate of cyclohexanone to carbolactone, with yields reaching up to 82.6% .
Chemical Reactions Analysis
Types of Reactions
Carbolactone undergoes several types of chemical reactions, including:
Hydrolysis: Carbolactone can be hydrolyzed to produce 6-hydroxyhexanoic acid.
Esterification: The hydrolysis product, 6-hydroxyhexanoic acid, can undergo esterification to form oligomers such as dimers, trimers, and tetramers.
Common Reagents and Conditions
Hydrolysis: Water is used as the reagent, and the reaction is catalyzed by acids such as acetic acid.
Esterification: This reaction typically requires an acid catalyst and elevated temperatures.
Major Products Formed
Hydrolysis: 6-Hydroxyhexanoic acid
Esterification: Oligomers of 6-hydroxyhexanoic acid, including dimers, trimers, and tetramers.
Scientific Research Applications
Carbolactone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbolactone involves its polymerization to form polycaprolactone. This process is typically carried out through ring-opening polymerization, where the lactone ring is opened and polymerized to form long chains of polycaprolactone. The polymerization is catalyzed by various catalysts, including tin octoate and aluminum isopropoxide .
Comparison with Similar Compounds
Carbolactone is unique among lactones due to its seven-membered ring structure. Similar compounds include:
- Alpha-Caprolactone
- Beta-Caprolactone
- Gamma-Caprolactone
- Delta-Caprolactone
These compounds differ in the position of the lactone ring and the number of carbon atoms in the ring. Carbolactone’s unique structure and properties make it particularly suitable for applications in biodegradable polymers and biomedical devices .
Properties
IUPAC Name |
(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKTZVCTSCWTL-WYCYEJLCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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